

# physical and chemical properties of dilithium tetrachlorocuprate

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## Dilithium Tetrachlorocuprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dilithium tetrachlorocuprate** ( $\text{Li}_2\text{CuCl}_4$ ) is a versatile and widely utilized reagent in synthetic chemistry, primarily recognized for its efficacy in facilitating the regioselective ring-opening of epoxides. This technical guide provides a comprehensive overview of the known physical and chemical properties of **dilithium tetrachlorocuprate**. While specific experimental data for the isolated solid-state compound, such as single-crystal X-ray diffraction and magnetic susceptibility, are not extensively available in the reviewed literature, this document consolidates the existing knowledge, including its preparation, reactivity, and the general characteristics of the tetrachlorocuprate(II) anion. Detailed experimental protocols for its most common applications are provided, alongside visualizations to illustrate key reaction pathways and experimental workflows.

### Introduction

**Dilithium tetrachlorocuprate**, with the chemical formula  $\text{Li}_2\text{CuCl}_4$ , is a coordination complex containing the tetrachlorocuprate(II) anion ( $[\text{CuCl}_4]^{2-}$ ) and two lithium cations ( $\text{Li}^+$ ). It is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (THF), appearing as a brown-colored homogeneous solution.<sup>[1]</sup> Its utility in organic synthesis stems from its ability to act as a source of "cuprate-like" reactivity, offering a milder and often more selective alternative

to other organometallic reagents. The primary application of  $\text{Li}_2\text{CuCl}_4$  lies in the regioselective cleavage of epoxide rings to furnish chlorohydrins, valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1]

## Physical Properties

Detailed experimental data on the physical properties of solid, anhydrous **dilithium tetrachlorocuprate** are scarce in the public domain. However, based on general chemical knowledge and data for related tetrachlorocuprate(II) complexes, the following properties can be described.

## General Properties

Property	Value	Reference
Molecular Formula	$\text{Cl}_4\text{CuLi}_2$	[2][3]
Molecular Weight	219.24 g/mol	[2]
CAS Number	15489-27-7	[2]
Appearance	Typically used as a brown 0.1 M solution in THF.	[1]
IUPAC Name	dilithium;tetrachlorocuprate(2-)	[2]

## Crystal Structure

A definitive single-crystal X-ray diffraction study for **dilithium tetrachlorocuprate** could not be located in the reviewed literature. However, the structure of the tetrachlorocuprate(II) anion ( $[\text{CuCl}_4]^{2-}$ ) has been characterized in various salts. The geometry of the  $[\text{CuCl}_4]^{2-}$  anion is known to be highly flexible, adopting conformations ranging from square planar to a distorted (flattened) tetrahedron, depending on the counter-ion and crystal packing forces.[4] This distortion is a consequence of the Jahn-Teller effect for the  $d^9$  Cu(II) ion. For instance, in bis(2-aminopyridinium) tetrachlorocuprate(II), the  $[\text{CuCl}_4]^{2-}$  anion exhibits a highly flattened tetrahedral geometry.[4] It is reasonable to infer that the  $[\text{CuCl}_4]^{2-}$  anion in **dilithium tetrachlorocuprate** also adopts a non-ideal tetrahedral geometry.

## Spectroscopic Properties

Specific spectroscopic data for **dilithium tetrachlorocuprate** are not readily available. The following information is based on the known spectroscopic characteristics of the tetrachlorocuprate(II) anion in other complexes.

The tetrachlorocuprate(II) ion is colored, typically appearing yellow-green in solution. The UV-Visible spectra of  $[\text{CuCl}_4]^{2-}$  complexes are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region. For example, solutions of various tetrachlorocuprate(II) salts in acetonitrile show characteristic absorptions at approximately 256 nm, 311 nm, and 462 nm.[5] The exact positions and molar absorptivities of these bands are expected to be solvent-dependent.

The vibrational modes of the  $[\text{CuCl}_4]^{2-}$  anion have been studied in other salts. For a tetrahedral geometry ( $T_d$  symmetry), four fundamental vibrational modes are expected:  $\nu_1(A_1)$ ,  $\nu_2(E)$ ,  $\nu_3(F_2)$ , and  $\nu_4(F_2)$ . All four modes are Raman active, while only the  $F_2$  modes are infrared active. In the case of a distorted tetrahedral geometry, this selection rule may break down. Studies on caesium tetrachlorocuprate(II) have involved detailed analysis of its vibrational spectrum to understand the bonding and geometry of the  $[\text{CuCl}_4]^{2-}$  anion.[6]

## Magnetic Properties

As a copper(II) compound with a  $d^9$  electronic configuration, **dilithium tetrachlorocuprate** is expected to be paramagnetic due to the presence of one unpaired electron.

Specific magnetic susceptibility data for **dilithium tetrachlorocuprate** is not available in the literature. The magnetic moment of Cu(II) complexes is typically close to the spin-only value of  $1.73 \mu_B$ , though deviations can occur due to spin-orbit coupling. For example, the temperature dependence of the magnetic susceptibility of other copper(II) complexes has been used to investigate magnetic ordering phenomena.

EPR spectroscopy is a powerful technique for characterizing Cu(II) complexes. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic structure and coordination environment of the copper ion. For tetrachlorocuprate(II) complexes, the g-tensor values can be used to infer the degree of distortion from ideal tetrahedral or square-planar geometries.[5]

## Chemical Properties and Reactivity

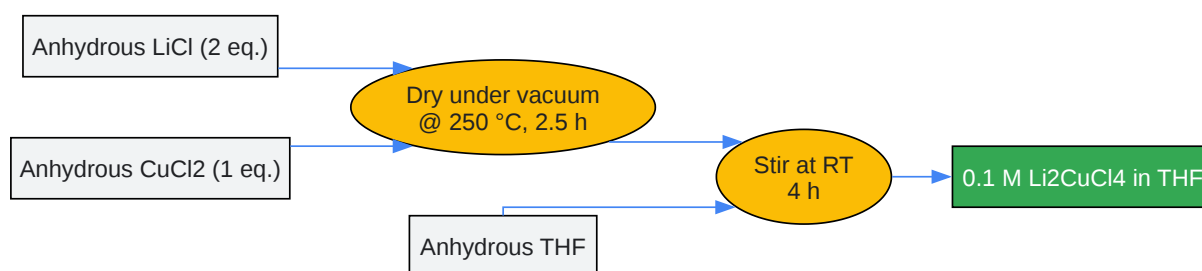
**Dilithium tetrachlorocuprate** is primarily known for its role as a catalyst and reagent in organic synthesis.

## Preparation

**Dilithium tetrachlorocuprate** is typically prepared in situ for immediate use as a 0.1 M solution in anhydrous THF.

Experimental Protocol: Preparation of 0.1 M **Dilithium Tetrachlorocuprate** in THF<sup>[1]</sup>

- To a dry 250 mL single-necked round-bottom flask, add anhydrous lithium chloride (LiCl, 2 equivalents) and anhydrous copper(II) chloride (CuCl<sub>2</sub>, 1 equivalent).
- Dry the solids under vacuum at 250 °C for approximately 2.5 hours.
- After cooling the flask to room temperature, add the required volume of anhydrous THF to achieve a 1 M concentration under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for about 4 hours until a homogeneous brown solution is formed.
- For a 0.1 M solution, dilute this stock solution with anhydrous THF as required.



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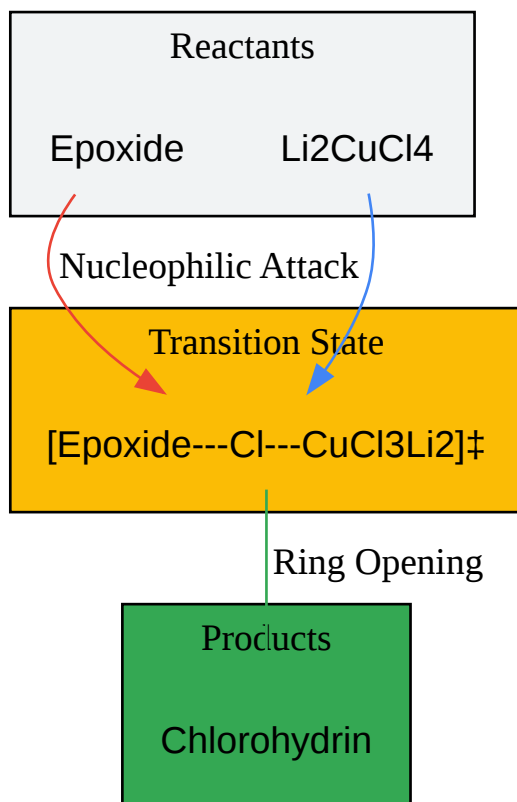
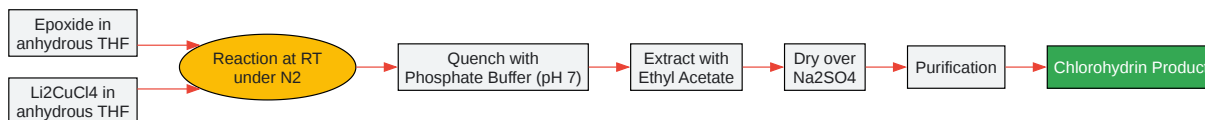
Preparation of Li<sub>2</sub>CuCl<sub>4</sub> solution.

## Reactivity

The most prominent application of **dilithium tetrachlorocuprate** is the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via a nucleophilic attack of a chloride ion at the less sterically hindered carbon of the epoxide. This method is efficient and provides good yields under mild conditions.<sup>[1]</sup>

#### Experimental Protocol: Reaction of $\text{Li}_2\text{CuCl}_4$ with Epoxides<sup>[1]</sup>

- In a dry reaction vessel under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.
- To the stirred solution, add a 1 M solution of **dilithium tetrachlorocuprate** in THF (1 equivalent) at room temperature.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, quench the reaction with a phosphate buffer (pH = 7.0).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin.
- Purify the product as necessary (e.g., by column chromatography).



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## References

- 1. [ijrar.org](http://ijrar.org) [[ijrar.org](http://ijrar.org)]

- 2. Dilithium tetrachlorocuprate |  $\text{Cl}_4\text{CuLi}_2$  | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper;dilithium;tetrachloride |  $\text{Cl}_4\text{CuLi}_2$  | CID 193501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
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